7-methoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
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Overview
Description
7-methoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine is a compound that features a quinoline core substituted with methoxy and trimethoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy and Trimethoxyphenyl Groups: The methoxy and trimethoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions. For example, the quinoline core can be reacted with methoxy-substituted aniline derivatives under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-methoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
Uniqueness
7-methoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of methoxy and trimethoxyphenyl groups with the quinoline core makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H20N2O4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
7-methoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C19H20N2O4/c1-22-13-5-6-14-15(7-8-20-16(14)11-13)21-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11H,1-4H3,(H,20,21) |
InChI Key |
GRKVQPWSPUXGKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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